2-Cyano-3-ethoxyacrylamide
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Overview
Description
2-Cyano-3-ethoxyacrylamide is an organic compound with the molecular formula C6H8N2O2 It is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-ethoxyacrylamide can be synthesized through the reaction of cyanoacetamide with ethyl acrylate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the cyanoacetamide to the ethyl acrylate, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-ethoxyacrylamide undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, water.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines and pyrimidines, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-Cyano-3-ethoxyacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-3-ethoxyacrylamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(3-hydroxy-4-methoxyphenyl)acrylic acid
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
7154-55-4 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(E)-2-cyano-3-ethoxyprop-2-enamide |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H2,8,9)/b5-4+ |
InChI Key |
ZLVJIUUJDJDJQG-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CCOC=C(C#N)C(=O)N |
Origin of Product |
United States |
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